molecular formula C16H13NO2 B3354550 2-(4-Acetylphenyl)isoindolin-1-one CAS No. 60025-40-3

2-(4-Acetylphenyl)isoindolin-1-one

Cat. No.: B3354550
CAS No.: 60025-40-3
M. Wt: 251.28 g/mol
InChI Key: GPQDDMWXQCKJCQ-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)isoindolin-1-one is a compound that belongs to the class of isoindolinones Isoindolinones are heterocyclic compounds characterized by a fused ring system containing nitrogen This particular compound has a phenyl group substituted with an acetyl group at the 4-position, attached to the isoindolinone core

Mechanism of Action

Target of Action

The primary target of 2-(4-Acetylphenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions . The compound forms stable complexes with active amino acid residues of CDK7, particularly LYS139 and LYS41 . These interactions inhibit the kinase activity of CDK7, disrupting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle, a fundamental process in cellular replication. CDK7 controls every phase of the cell cycle . By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound exhibits high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules . These properties influence the compound’s anti-cancer activity .

Result of Action

The result of the action of this compound is the inhibition of CDK7, leading to disruption of the cell cycle and potential induction of apoptosis in cancer cells . This makes isoindolin-1-one moieties good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 4-acetylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindolinone .

Another method involves the use of multicomponent reactions, such as the Ugi reaction, where methyl 2-formylbenzoate, an amine, and an isocyanide are combined under acidic conditions to form the isoindolinone scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)isoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetylphenyl)isoindolin-1-one is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-acetylphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQDDMWXQCKJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358703
Record name 2-(4-acetylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60025-40-3
Record name 2-(4-acetylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-acetylphenylisocyanate (27.5 g, 0.17 mol) and o-phthalicdicarboxaldehyde (25.0 g, 0.186 mol) is heated in an oil bath at 170°-175° C. for 4.0 hours under nitrogen atmosphere. On cooling the melt solidified which is pulverized and refluxed with CH2Cl2 and CH3OH and filtered to give 18.2 g (41.4%) of the desired 2-(4-acetylphenyl)-2,3-dihydro-1H-isoindole-1-one, mp 235°-237° C. The residue is recrystallized from DMF (1800 ml). Yield 13.0 g (29.6%), mp 236-239° C. (Jap. patent J5 7050-960; mp 243°-244° C. for the nonsolvated compound, prepared by a different route).
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27.5 g
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reactant
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25 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-acetylphenylisocyanate (27.5 g, 0.17 mol) and o-phthalicdicarboxaldehyde (25.0 g, 0.186 mol) is heated in an oil bath at 170°-175° C. for 4.0 hours under nitrogen atmosphere. On cooling the melt solidified which is pulverized and refluxed with CH2Cl2 and CH30H and filtered to give 18.2 g (41.4%) of the desired 2-(4-acetylphenyl)-2,3-dihydro-lH-isoindole-1-one, mp 235°-237° C. The residue is recrystallized from DMF (1800 ml). Yield 13.0 g (29.6%), mp 236°-239° C. (Jap. patent J5 7050-960; mp 243°-244° C. for the nonsolvated compound, prepared by a different route).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
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0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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